Methyl 3-(tert-butyl)-6-chloropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(tert-butyl)-6-chloropicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a methyl ester group, a tert-butyl group, and a chlorine atom attached to a picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butyl)-6-chloropicolinate typically involves the esterification of 3-(tert-butyl)-6-chloropicolinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butyl)-6-chloropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butyl group can be oxidized to a tert-butyl alcohol using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 3-(tert-butyl)-6-substituted picolinates.
Reduction: Formation of 3-(tert-butyl)-6-chloropicolinyl alcohol.
Oxidation: Formation of 3-(tert-butyl)-6-chloropicolinic acid.
Scientific Research Applications
Methyl 3-(tert-butyl)-6-chloropicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butyl)-6-chloropicolinate involves its interaction with specific molecular targets. The chlorine atom and the ester group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(tert-butyl)-6-fluoropicolinate
- Methyl 3-(tert-butyl)-6-bromopicolinate
- Methyl 3-(tert-butyl)-6-iodopicolinate
Uniqueness
Methyl 3-(tert-butyl)-6-chloropicolinate is unique due to the presence of the chlorine atom, which imparts distinct electronic properties compared to its fluorine, bromine, and iodine analogs. This difference can influence the compound’s reactivity, binding affinity, and overall chemical behavior .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 3-tert-butyl-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)7-5-6-8(12)13-9(7)10(14)15-4/h5-6H,1-4H3 |
InChI Key |
NPKDVOYWGLRQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.